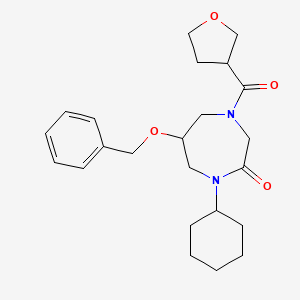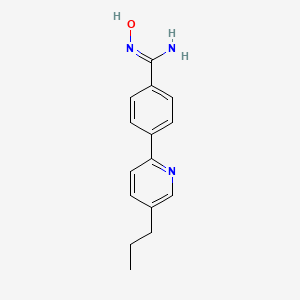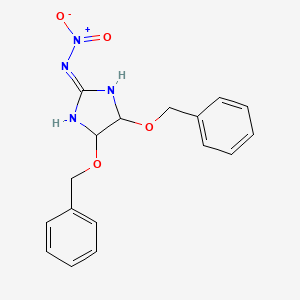![molecular formula C24H34N2O3 B6043430 3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone](/img/structure/B6043430.png)
3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone, also known as A-366, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. A-366 belongs to the class of compounds known as piperidinones and has been found to exhibit promising pharmacological properties, making it a potential candidate for drug development.
作用機序
3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone acts as a competitive inhibitor of LSD1 and MAO-A, binding to the active site of these enzymes and preventing their catalytic activity. Inhibition of LSD1 leads to increased histone methylation, which can result in altered gene expression. Inhibition of MAO-A leads to increased levels of neurotransmitters such as serotonin and norepinephrine, which can have therapeutic effects in the treatment of depression and other mood disorders.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-proliferative activity against several cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to have antidepressant-like effects in animal models, suggesting its potential use in the treatment of depression and other mood disorders.
実験室実験の利点と制限
One advantage of 3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone is its potency, which allows for the use of lower concentrations in lab experiments. However, one limitation is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for the research and development of 3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone. One area of interest is the development of this compound analogs with improved pharmacological properties, such as increased solubility and selectivity for specific enzymes. Another area of interest is the investigation of this compound in combination with other therapeutic agents for the treatment of cancer and other diseases. Finally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications.
合成法
The synthesis of 3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone is a complex process that involves several steps. The starting material for the synthesis is adamantane, which is reacted with bromine to form 1-bromoadamantane. This compound is then reacted with N-methylpiperidine to form 3-(1-adamantyl)-N-methylpiperidine. The final step involves the reaction of 3-(1-adamantyl)-N-methylpiperidine with 3-methoxybenzaldehyde to form this compound.
科学的研究の応用
3-[(1-adamantylamino)methyl]-3-hydroxy-1-(3-methoxybenzyl)-2-piperidinone has been found to exhibit potent inhibitory activity against several enzymes, including lysine-specific demethylase 1A (LSD1) and monoamine oxidase A (MAO-A). These enzymes are involved in various physiological processes, including gene expression and neurotransmitter metabolism. Inhibition of these enzymes has been linked to several diseases, including cancer and neurological disorders.
特性
IUPAC Name |
3-[(1-adamantylamino)methyl]-3-hydroxy-1-[(3-methoxyphenyl)methyl]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3/c1-29-21-5-2-4-17(11-21)15-26-7-3-6-24(28,22(26)27)16-25-23-12-18-8-19(13-23)10-20(9-18)14-23/h2,4-5,11,18-20,25,28H,3,6-10,12-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXNCLJBMMLQZAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2=O)(CNC34CC5CC(C3)CC(C5)C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-3-(6-oxo-1,6-dihydro-3-pyridazinyl)propanamide](/img/structure/B6043369.png)
![2-[5-({[(4-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(2-methylphenyl)acetamide](/img/structure/B6043372.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B6043380.png)

![4-{[3,5-dimethyl-2-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B6043388.png)
![{1-[3-(2-hydroxyethoxy)benzyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B6043396.png)
![N-(2,3-dihydro-1-benzofuran-2-ylmethyl)-N-methyl-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B6043397.png)
![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6043410.png)
![ethyl 2-[(4-methylbenzoyl)amino]-4-oxo-5-(2-thienylmethylene)-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6043419.png)

